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molecular formula C15H15NO2 B8302862 Methyl 4-[methyl(phenyl)amino]benzoate

Methyl 4-[methyl(phenyl)amino]benzoate

Cat. No. B8302862
M. Wt: 241.28 g/mol
InChI Key: OTBFWRJHRPTMGO-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, methyl 4-chlorobenzoate (172 mg, 1.00 mmol) reacted with N-methylaniline (130 mg, 1.20 mmol) using 1 mol % of Pd(OAc)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (640 mg, 3.02 mmol) in DME at 100° C for 20 h to give the title compound (240 mg, 97%) as a solid: 1H-NMR (500 MHz, CDCl3): δ 7.89 (d, 2H, J=9.05 Hz), 7.41 (t, 2H, J=7.68 and 8.17 Hz), 7.24-7.21 (m, 3H), 6.79 (d, 2H, J=9.06 Hz), 3.88 (s, 3H), 3.37 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 167.09, 152.44, 147.41, 130.91, 129.70, 125.50, 125.24, 119.08, 113.70, 51.47, 40.09. GC/MS(EI): m/z 241 (M+). Anal. Calcd for C15H15NO2: C, 74.67; H, 6.27; N, 5.81. Found: C, 74.74; H, 6.34; N, 5.80.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
640 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH3:12][NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>COCCOC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:9][O:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]([N:13]([CH3:12])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
172 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
130 mg
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Three
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
K3PO4
Quantity
640 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C
CUSTOM
Type
CUSTOM
Details
for 20 h
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)N(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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